N,N-Dimethylacetamide dimethyl acetal
Description
Structure
2D Structure
Properties
IUPAC Name |
1,1-dimethoxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(8-4,9-5)7(2)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZVZUSVGKOWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172242 | |
| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18871-66-4 | |
| Record name | Dimethylacetamide dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18871-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxyethyl(dimethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Comparative Analysis of Catalysts and Solvents
Data from DMF dimethylacetal synthesis highlight the role of catalysts and solvents:
| Parameter | DMF Dimethylacetal | Hypothetical DMAC Analog |
|---|---|---|
| Catalyst | Sodium methoxide | Sodium methoxide |
| Solvent | Petroleum ether | Tetrahydrofuran (THF) |
| Temperature | -10°C to 0°C | 0–25°C (estimated) |
| Yield | 65–80% | Not reported |
The use of polar aprotic solvents like THF might enhance DMAC reactivity compared to non-polar solvents. However, side reactions such as over-alkylation or hydrolysis require mitigation through strict temperature control.
Industrial-Scale Considerations
DMAC production methods described in patents involve continuous processes with methanolic methyl acetate streams . Adapting these systems for acetal formation would necessitate:
-
Reactor Design : Corrosion-resistant materials to handle acidic or basic conditions.
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Byproduct Management : Separation of methanol/water mixtures via distillation.
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Purity Standards : Achieving >99% purity for pharmaceutical or polymer applications.
A Korean patent detailing DMAC synthesis at 300°C and 70 atm underscores the energy intensity of high-pressure amide reactions . Acetal formation, however, typically occurs under milder conditions (20–100°C), suggesting lower operational costs.
Unresolved Challenges and Research Opportunities
-
Catalyst Optimization :
Solid acid catalysts (e.g., zeolites) could improve selectivity and reduce waste compared to traditional sodium methoxide. -
Green Chemistry Approaches :
Solvent-free reactions or bio-based methanol sources remain unexplored for this compound. -
Analytical Methods : Developing precise HPLC or GC-MS protocols to quantify acetal purity and byproducts.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylacetamide dimethyl acetal undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Acid Catalysts: Such as sulfuric acid and p-toluenesulfonic acid.
Solvents: Such as methanol and ethanol.
Major Products Formed:
Amides: Formed through substitution reactions.
Diacylamines: Formed through condensation reactions.
Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₅NO₂
- Molecular Weight : 133.19 g/mol
- Appearance : Clear, colorless to yellow liquid
- Boiling Point : Approximately 102-103 °C
- Solubility : Miscible with water and many organic solvents
Organic Synthesis
DMADA is widely employed as a reagent in synthetic organic chemistry due to its ability to introduce carbonyl and methyl groups into various substrates. Its applications include:
- One-carbon Unit Precursor : DMADA serves as a one-carbon unit precursor in the synthesis of amides and diacylamines. It reacts with various starting materials to yield substituted amides, which are crucial in drug development and medicinal chemistry.
- Synthesis of Complex Molecules : It is utilized in the construction of complex molecules, including the synthesis of N-arylmethylene-N-arylacetamides from aromatic aldehydes under microwave irradiation. This method demonstrates efficiency and high yields, making it valuable for rapid synthesis in pharmaceutical research.
Pharmaceutical Applications
In the pharmaceutical industry, DMADA has been recognized for its role in synthesizing bioactive compounds:
- JAK2 Inhibitors : Research indicates that DMADA can be used in the synthesis of JAK2 inhibitors, which are significant in treating certain types of cancers. The condensation of primary amines with DMADA yields a mixture of acetamidine and imidate esters, which are further processed into active pharmaceutical ingredients .
- Building Blocks for Drug Discovery : The compound's ability to facilitate the formation of various functional groups makes it a valuable building block for drug discovery. Its reactivity allows for modifications that are essential for developing new therapeutic agents.
Analytical Chemistry
DMADA is also employed in analytical techniques:
- Gas Chromatography Derivatization Agent : As a derivatization agent, DMADA enhances the volatility and detectability of analytes in gas chromatography applications. This property is particularly beneficial for analyzing compounds that are otherwise difficult to detect due to low volatility or thermal instability .
Case Studies and Research Findings
Several studies highlight the practical applications of DMADA:
Mechanism of Action
The mechanism of action of N,N-Dimethylacetamide dimethyl acetal involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
- N,N-Dimethylformamide dimethyl acetal
- N,N-Dimethylacetamide
- N,N-Dimethylformamide diethyl acetal
Comparison: N,N-Dimethylacetamide dimethyl acetal is unique due to its specific reactivity and versatility in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the types of products formed. For example, it is particularly useful in the synthesis of heterocycles and diacylamines, which may not be as efficiently produced using other similar compounds .
Biological Activity
N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) is an organic compound that has garnered attention for its diverse applications in chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is primarily used as a reagent in organic synthesis, particularly in the formation of amides, diacylamines, and heterocycles. It acts as a methylating agent, donating methyl groups to various substrates, which can significantly alter their chemical properties and biological activities .
Target Interactions:
DMA-DMA primarily targets acids, amines, thiols, and amino acids. The compound's methylation process can change the reactivity and solubility of these target molecules, impacting their biological functions.
Biochemical Pathways:
DMA-DMA participates in several biochemical pathways, particularly those involving the synthesis of biologically active compounds. Methylation can lead to the formation of new compounds with enhanced or modified biological properties.
Biological Activity
The biological activity of DMA-DMA has been studied in various contexts:
- Methylation Effects: The methylation of amino acids and other biomolecules can influence protein function and enzyme activity. For instance, methylation can affect the binding affinity of substrates to enzymes or alter the stability of protein structures .
- Synthesis of Bioactive Compounds: DMA-DMA is utilized in the synthesis of various bioactive molecules that exhibit pharmacological properties. For example, it plays a role in developing pharmaceutical intermediates that are critical for drug formulation .
Case Study 1: Synthesis of Anticancer Agents
A study highlighted the use of DMA-DMA in synthesizing novel anticancer agents through methylation reactions. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications. The mechanism involved the alteration of key functional groups in the target molecules, enhancing their interaction with cellular targets .
Case Study 2: Derivatization in Analytical Chemistry
In analytical chemistry, DMA-DMA has been employed for the derivatization of amino acids to improve detection sensitivity during gas chromatography-mass spectrometry (GC-MS) analysis. The derivatization process enhances the volatility and stability of amino acids, facilitating their analysis in complex biological samples . A comparative study showed that samples derivatized with DMA-DMA exhibited higher signal-to-noise ratios than those treated with other reagents .
Comparative Analysis
The following table summarizes the chemical reactivity and biological applications of DMA-DMA compared to similar compounds:
| Compound | Primary Use | Key Biological Activity |
|---|---|---|
| This compound | Synthesis reagent for amides | Methylating agent; enhances bioactivity |
| N,N-Dimethylformamide dimethyl acetal | Derivatization agent for GC-MS | Improves detection sensitivity |
| N,N-Dimethylformamide | Solvent for organic reactions | Participates in various organic transformations |
Q & A
Q. What are the standard synthetic routes for N,N-dimethylacetamide dimethyl acetal, and how are reaction conditions optimized for high purity?
this compound is synthesized via nucleophilic substitution or transacetalization reactions. A common method involves reacting N,N-dimethylacetamide with trimethyl orthoacetate under acidic catalysis (e.g., p-toluenesulfonic acid) at 80–100°C . Purity optimization requires strict temperature control, inert atmospheres (e.g., nitrogen), and post-reaction distillation (boiling point ~118°C) . Gas chromatography (GC) with flame ionization detection is recommended for purity assessment, targeting ≥99% .
Q. What safety protocols are critical for handling this compound in laboratory settings?
The compound is moisture-sensitive and releases toxic vapors (e.g., methanol, dimethylamine) upon hydrolysis. Key protocols include:
- Use of PPE: Nitrile gloves, chemical-resistant aprons, and sealed goggles .
- Ventilation: Fume hoods with ≥0.5 m/s airflow to prevent vapor accumulation .
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
- Waste disposal: Segregate as hazardous organic waste and incinerate at >1,000°C to minimize environmental release .
Q. How is this compound characterized structurally and functionally?
Structural confirmation relies on:
- NMR : H NMR (δ 3.2–3.4 ppm for methoxy groups, δ 2.8 ppm for N-methyl) and C NMR (δ 100–105 ppm for acetal carbons) .
- FT-IR : Peaks at 1,650 cm (C=O stretch) and 1,100 cm (C-O-C stretch) . Functional characterization includes assessing its role as a methylating agent in Eschenmoser–Claisen rearrangements, confirmed by monitoring product yields via HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in [3,3]-sigmatropic rearrangements?
The compound acts as a dimethylaminomethylating agent in Eschenmoser–Claisen rearrangements, facilitating the formation of γ,δ-unsaturated amides. The mechanism involves:
- Nucleophilic attack : The acetal’s methoxy group activates the carbonyl carbon, enabling allylic alcohol coordination.
- Transition state stabilization : Electron-donating N,N-dimethyl groups lower activation energy, favoring [3,3]-shift kinetics . Computational studies (DFT) reveal steric effects from the dimethyl groups as critical for regioselectivity in heterocycle synthesis .
Q. How can conflicting data on reaction yields with selenium-containing substrates be resolved?
Discrepancies in yields (e.g., 40–85% for selenazole syntheses) arise from substrate purity and moisture content. Mitigation strategies include:
Q. What advanced analytical methods are suitable for quantifying trace degradation products?
LC-MS/MS with electrospray ionization (ESI) detects hydrolytic byproducts (e.g., dimethylamine) at ppb levels. For environmental samples, solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity . Urinary biomarkers (e.g., N-methylacetamide) can be quantified via derivatization with pentafluoropropionic anhydride followed by GC-ECD analysis .
Q. How does this compound impact ecological systems, and what mitigation strategies exist?
The compound is classified as WGK 3 (severely hazardous to water) due to its high toxicity to aquatic organisms (LC < 1 mg/L in Daphnia magna). Remediation strategies include:
Q. What factors influence the stability of this compound in long-term storage?
Degradation is accelerated by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
